molecular formula C8H13NO3 B13817450 2-(1-Aminoethyl)furan-3,4-diyldimethanol CAS No. 15066-64-5

2-(1-Aminoethyl)furan-3,4-diyldimethanol

Katalognummer: B13817450
CAS-Nummer: 15066-64-5
Molekulargewicht: 171.19 g/mol
InChI-Schlüssel: CXOGYHMVENOLIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Furandimethanol,2-(1-aminoethyl)- is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol This compound is characterized by the presence of a furan ring substituted with hydroxymethyl and aminoethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Furandimethanol,2-(1-aminoethyl)- can be achieved through several synthetic routes. One common method involves the reaction of furfural with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of 3,4-Furandimethanol,2-(1-aminoethyl)- often involves large-scale chemical processes that utilize advanced technologies and equipment. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Furandimethanol,2-(1-aminoethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of 3,4-Furandimethanol,2-(1-aminoethyl)-, which can be used in different applications. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

3,4-Furandimethanol,2-(1-aminoethyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals, resins, and coatings

Wirkmechanismus

The mechanism of action of 3,4-Furandimethanol,2-(1-aminoethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1-Aminoethyl)furan-3,4-diyldimethanol
  • 5-(1-Aminoethyl)-4-(hydroxymethyl)furan-3-ylmethanol

Uniqueness

3,4-Furandimethanol,2-(1-aminoethyl)- is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

15066-64-5

Molekularformel

C8H13NO3

Molekulargewicht

171.19 g/mol

IUPAC-Name

[5-(1-aminoethyl)-4-(hydroxymethyl)furan-3-yl]methanol

InChI

InChI=1S/C8H13NO3/c1-5(9)8-7(3-11)6(2-10)4-12-8/h4-5,10-11H,2-3,9H2,1H3

InChI-Schlüssel

CXOGYHMVENOLIK-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C(C(=CO1)CO)CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.